

Application Note: Determination of 1-Nitrosopiperazine in Human Urine and Plasma

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Compound of Interest

Compound Name: **1-Nitrosopiperazine**

Cat. No.: **B026205**

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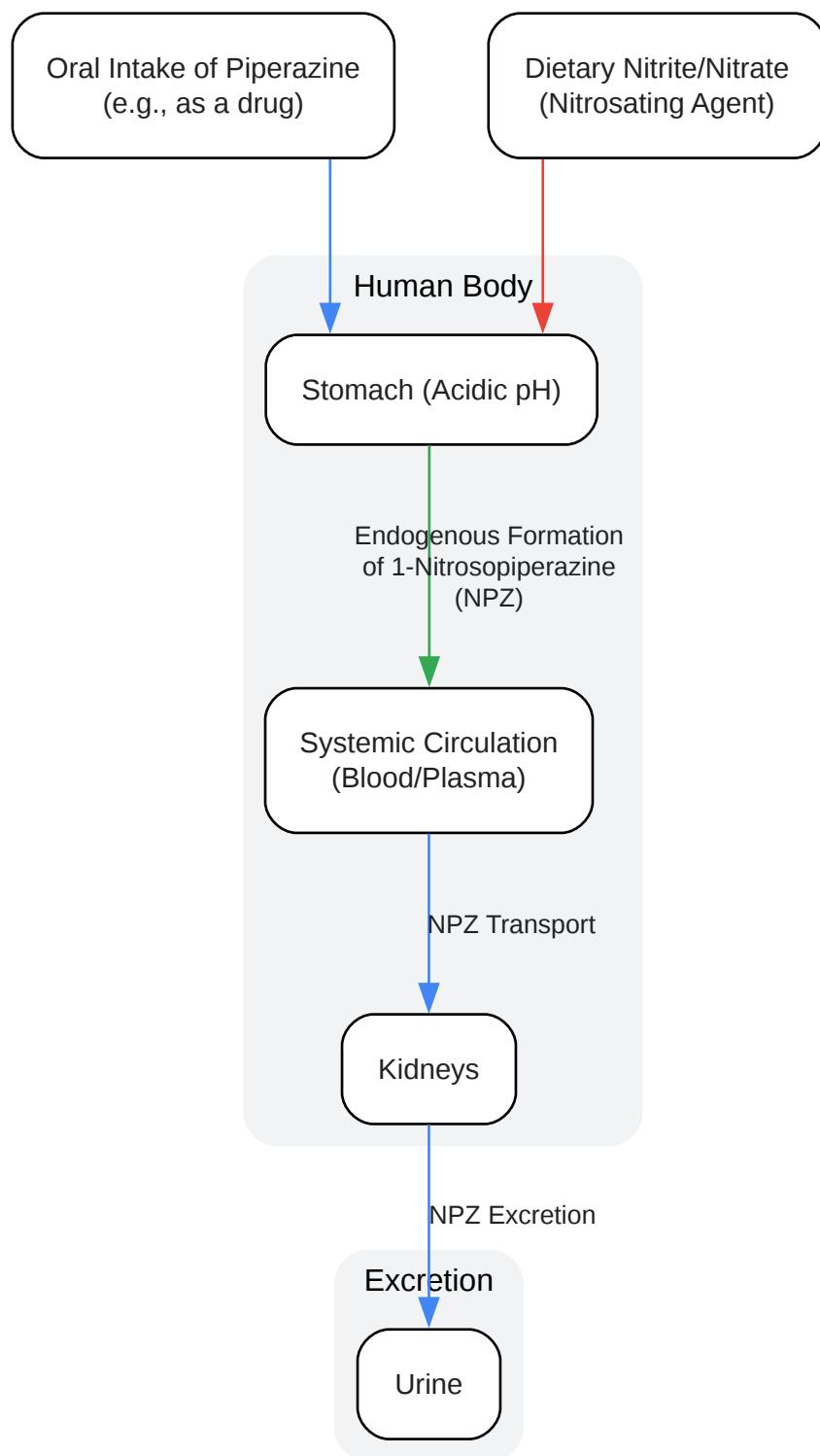
Introduction

1-Nitrosopiperazine (NPZ) is a nitrosamine compound of significant toxicological concern due to its classification as a potential genotoxic impurity and a probable human carcinogen.^{[1][2][3]} Exposure to NPZ can occur endogenously following the administration of drugs containing a piperazine moiety, such as the anthelmintic drug piperazine.^[4] The secondary amine structure of piperazine can undergo nitrosation in the acidic environment of the stomach to form N-mononitrosopiperazine, which is then absorbed and subsequently excreted in the urine.^{[4][5][6]} Given the safety implications, sensitive and robust analytical methods are required for the quantification of NPZ in biological matrices to support toxicological studies, clinical trials, and drug safety assessments.

This application note provides detailed protocols for the determination of **1-Nitrosopiperazine** in human urine and plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique that offers the necessary sensitivity and specificity for trace-level quantification.^[1]

Logical Pathway: In-Vivo Formation and Excretion of 1-Nitrosopiperazine

The formation of **1-Nitrosopiperazine** in humans is primarily linked to the ingestion of its precursor, piperazine. The following diagram illustrates the pathway from exposure to excretion.

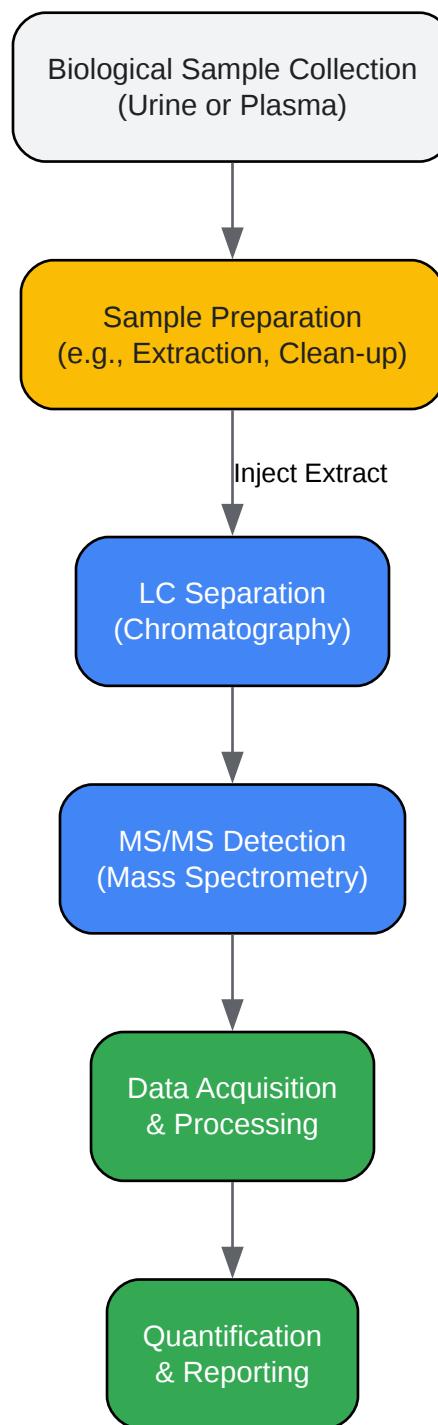


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Caption: In-vivo formation of **1-Nitrosopiperazine** from piperazine and its excretion pathway.

Analytical Workflow

The overall process for the analysis of biological samples involves sample preparation to isolate the analyte from complex matrix components, followed by sensitive detection using LC-MS/MS.



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Caption: General experimental workflow for NPZ analysis in biological samples.

Experimental Protocols

The following protocols describe methods for the extraction and quantification of **1-Nitrosopiperazine** from human urine and plasma. It is recommended to use a deuterated internal standard, such as **1-Nitrosopiperazine-d8**, to ensure accuracy and precision.

Protocol 1: Analysis of 1-Nitrosopiperazine in Human Urine

This protocol is based on a Supported Liquid Extraction (SLE) technique, which is effective for isolating polar compounds like NPZ from aqueous matrices.[\[7\]](#)[\[8\]](#)

1. Materials and Reagents

- **1-Nitrosopiperazine** (NPZ) certified reference standard
- **1-Nitrosopiperazine-d8** (NPZ-d8) internal standard (IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Dichloromethane (DCM, HPLC grade)
- Ammonium formate (AR grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Human urine (blank)
- Supported Liquid Extraction (SLE) cartridges
- Vortex mixer, centrifuge, and nitrogen evaporator

2. Preparation of Standards and Solutions

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of NPZ and NPZ-d8 in methanol.

- Working Standard Solutions: Serially dilute the NPZ stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.5 to 100 ng/mL.
- Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the NPZ-d8 stock solution in methanol.

3. Sample Preparation (SLE Method)

- Allow frozen urine samples to thaw completely at room temperature.
- Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any precipitate.
- Transfer 1.0 mL of the urine supernatant into a clean glass tube.
- Add 20 μ L of the 100 ng/mL IS spiking solution and vortex for 10 seconds.
- Load the sample onto an SLE cartridge and wait for 5 minutes for it to absorb onto the support.
- Elute the cartridge with two aliquots of 3 mL dichloromethane.
- Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 200 μ L of the mobile phase starting composition (e.g., 95% aqueous mobile phase A).
- Vortex, transfer to an autosampler vial, and inject into the LC-MS/MS system.

Protocol 2: Analysis of 1-Nitrosopiperazine in Human Plasma

This protocol involves an initial protein precipitation step followed by liquid-liquid extraction (LLE), a common and effective method for plasma samples.

1. Materials and Reagents

- All reagents listed in Protocol 1.

- Acetonitrile (LC-MS grade) with 0.1% formic acid.
- Human plasma (blank, K2-EDTA).

2. Preparation of Standards and Solutions

- Prepare stock and working solutions as described in Protocol 1, using blank human plasma as the matrix for calibration standards and quality controls.

3. Sample Preparation (Protein Precipitation & LLE)

- Allow frozen plasma samples to thaw on ice.
- Pipette 0.5 mL of plasma into a polypropylene centrifuge tube.
- Add 20 μ L of the 100 ng/mL IS spiking solution.
- Add 1.5 mL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean glass tube.
- Add 2 mL of dichloromethane, cap, and vortex for 2 minutes for liquid-liquid extraction.
- Centrifuge at 4000 rpm for 5 minutes to separate the layers.
- Transfer the lower organic layer (DCM) to a new tube and evaporate to dryness under nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase, vortex, and inject.

LC-MS/MS Instrumental Conditions

The following are typical LC-MS/MS parameters that can be adapted and optimized for the specific instrumentation used.

Parameter	Recommended Condition
Liquid Chromatography	
HPLC Column	Phenyl-Hexyl or C18 column (e.g., 100 mm x 2.1 mm, <3 μ m)[9][10]
Mobile Phase A	10 mM Ammonium formate in water with 0.1% Formic Acid[11]
Mobile Phase B	Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate	0.2 - 0.5 mL/min[2][10]
Column Temperature	30 - 40°C[2][9]
Injection Volume	2 - 10 μ L[2]
Gradient	Start with 5-10% B, ramp to 95% B, hold, and re-equilibrate.
Mass Spectrometry	
Ion Source	Electrospray Ionization (ESI), Positive Mode[10]
Capillary Voltage	~2.0 - 4.5 kV[9][10]
Source Temperature	~350 - 500°C[9][10]
Ionization Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	
1-Nitrosopiperazine	Q1: 116.1 m/z, Q3: 58.1 / 86.1 m/z (example transitions)
NPZ-d8 (IS)	Q1: 124.1 m/z, Q3: 64.1 / 92.1 m/z (example transitions)

Note: MRM transitions must be optimized in-house for the specific instrument.

Method Performance and Quantitative Data

The tables below summarize typical quantitative performance data reported in the literature for nitrosopiperazine analysis. While matrices may vary, these values provide a benchmark for method validation.

Table 1: Method Detection and Quantification Limits

Analyte	Matrix	Method	LOQ/MLOQ	Reference
1-Nitrosopiperazine (NPZ)	Levocetirizine (Drug)	LC-MS/MS	1 ng/mL	[2]
1-Nitrosopiperazine (NPZ)	Treated Wastewater	SLE-HILIC-MS	0.25 µg/L (250 pg/mL)	[7][8]
1-Methyl-4-Nitrosopiperazine	Rifampicin (Drug)	UHPLC-MS/MS	5 ng/mL	[9]
1-Methyl-4-Nitrosopiperazine	Antibody Drugs	SALLE-LC-MS/MS	0.5 µg/L (500 pg/mL)	[12]

Table 2: Linearity and Recovery Data

Analyte	Matrix	Linearity Range	Recovery	Precision (RSD)	Reference
1-Nitrosopiperazine (NPZ)	Levocetirizine (Drug)	1 - 50 ng/mL	Not specified	Not specified	[2]
1-Methyl-4-Nitrosopiperazine	Antibody Drugs	0.5 - 5.0 µg/L	90.0 - 109.0 %	≤ 13.2 %	[12]
1-Methyl-4-Nitrosopiperazine	Rifampicin (Drug)	0.5 - 100 ng/mL	80 - 120 %	Not specified	[9]
1-Methyl-4-Nitrosopiperazine	Rifampicin Product	Not specified	100.38 ± 3.24%	2.52%	[13]

Conclusion

The protocols and data presented provide a comprehensive framework for the sensitive and reliable quantification of **1-Nitrosopiperazine** in human urine and plasma. The use of appropriate sample preparation techniques, such as SLE for urine and protein precipitation followed by LLE for plasma, combined with the specificity of LC-MS/MS, allows for the detection of NPZ at trace levels relevant for safety and exposure assessments. All methods should be fully validated according to regulatory guidelines before implementation for sample analysis.

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